

The Physicochemical Landscape of H-D-Phe-OBzl Tos: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-D-Phe-OBzl Tos**

Cat. No.: **B555903**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of D-Phenylalanine benzyl ester p-toluenesulfonate salt (**H-D-Phe-OBzl Tos**), a crucial building block in synthetic peptide chemistry. This document details its key physicochemical characteristics, outlines the experimental protocols for their determination, and illustrates its application in peptide synthesis.

Core Physical and Chemical Properties

H-D-Phe-OBzl Tos is a salt formed from the D-enantiomer of phenylalanine, where the carboxylic acid is protected as a benzyl ester and the amine is protonated by p-toluenesulfonic acid. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions of the amino acid's functional groups.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of **H-D-Phe-OBzl Tos**, compiled from various chemical supplier data sheets.

Property	Value	Reference(s)
Chemical Formula	<chem>C16H17NO2 · C7H8O3S</chem>	[1]
Molecular Weight	427.5 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	165 - 167 °C	[1]
Specific Optical Rotation	$[\alpha]^{20}/D = +5 \pm 1^\circ$ (c=2 in Methanol)	[1]
Purity (by HPLC)	≥ 98%	[1]
CAS Number	28607-46-7	[1]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are based on standard laboratory practices for small organic molecules.

Determination of Melting Point

The melting point of **H-D-Phe-OBzl Tos** is determined using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Materials and Equipment:

- **H-D-Phe-OBzl Tos** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Spatula
- Mortar and pestle (optional, for fine powder)

Procedure:

- Ensure the **H-D-Phe-OBzI Tos** sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
- Pack a small amount of the powder into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the material. The packed sample height should be 2-3 mm.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 150-155 °C).
- Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).
- Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
- The melting point is reported as the range between these two temperatures.[\[2\]](#)[\[3\]](#)

Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of **H-D-Phe-OBzI Tos** and calculate the specific rotation.

Materials and Equipment:

- **H-D-Phe-OBzI Tos** sample
- Volumetric flask (e.g., 10 mL)

- Analytical balance
- Polarimeter
- Polarimeter cell (1 dm path length)
- Methanol (spectroscopic grade)
- Syringe and filter (0.45 μ m)

Procedure:

- Accurately weigh approximately 200 mg of **H-D-Phe-OBzI Tos** and transfer it to a 10 mL volumetric flask.
- Dissolve the sample in methanol and fill the flask to the mark. This creates a solution with a concentration (c) of approximately 0.02 g/mL (or 2 g/100mL).
- Calibrate the polarimeter with a blank solvent (methanol) and set the reading to zero.
- Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.
- Place the filled cell in the polarimeter and measure the observed optical rotation (α). The measurement is typically performed at 20 °C using the sodium D-line (589 nm).
- The specific rotation ($[\alpha]$) is calculated using the following formula:[4][5] $[\alpha] = \alpha / (l \times c)$ where:
 - α = observed rotation in degrees
 - l = path length of the cell in decimeters (typically 1 dm)
 - c = concentration of the solution in g/mL

Determination of Solubility (Qualitative and Semi-Quantitative)

A general protocol for assessing the solubility of **H-D-Phe-OBzl Tos** in various solvents can be performed using the equilibrium shake-flask method.

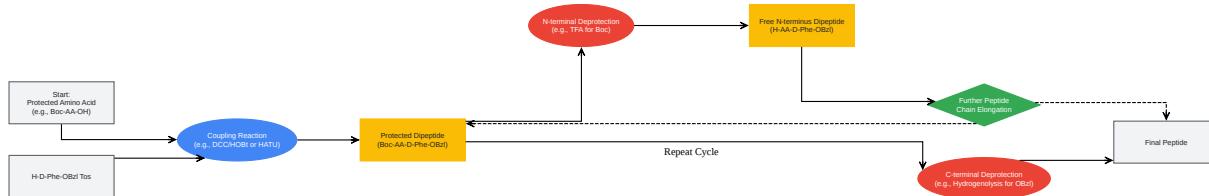
Objective: To determine the solubility of the compound in a given solvent at a specific temperature.

Materials and Equipment:

- **H-D-Phe-OBzl Tos** sample
- A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone)
- Small vials with screw caps
- Shaking incubator or orbital shaker
- Analytical balance
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantitative analysis

Procedure:

- Add an excess amount of **H-D-Phe-OBzl Tos** to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
- Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- After incubation, visually confirm the presence of undissolved solid.
- Separate the undissolved solid from the solution by centrifugation or filtration.
- For a quantitative measurement, carefully take a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated


analytical method like HPLC or UV-Vis spectroscopy.[6][7][8]

- For a qualitative assessment, solubility can be described using terms such as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

Application in Peptide Synthesis: A Workflow Visualization

H-D-Phe-OBzl Tos is primarily utilized as a protected amino acid in solid-phase or solution-phase peptide synthesis. The tosylate salt form enhances its stability and handling properties. The benzyl ester protects the C-terminus, while the free (protonated) N-terminus is ready for coupling with the next N-protected amino acid in the sequence.

The following diagram illustrates a typical workflow for the incorporation of a D-Phenylalanine residue into a growing peptide chain using **H-D-Phe-OBzl Tos** in solution-phase synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for incorporating **H-D-Phe-OBzl Tos** in peptide synthesis.

This workflow demonstrates the central role of **H-D-Phe-OBzl Tos** as a building block. The benzyl ester (OBzl) serves as a semi-permanent protecting group for the C-terminus, which is typically removed at the final stage of the synthesis via catalytic hydrogenolysis, while the temporary N-terminal protecting group (e.g., Boc) on the coupling partner is removed at each cycle to allow for chain elongation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pennwest.edu [pennwest.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- To cite this document: BenchChem. [The Physicochemical Landscape of H-D-Phe-OBzl Tos: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555903#physical-properties-of-h-d-phe-obzl-tos>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com